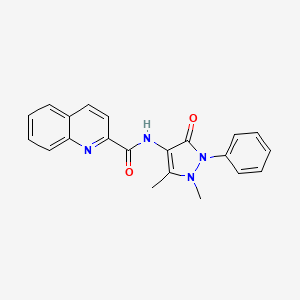
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide, also known as HMBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMBP is a hydrazone derivative, which is a class of organic compounds that has been extensively studied for their biological and pharmacological properties.
Mechanism of Action
The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins. It has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory mediators. N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide has also been found to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide inhibits the proliferation of cancer cells and induces apoptosis. It has also been found to inhibit the production of inflammatory mediators such as prostaglandin E2 and nitric oxide. In vivo studies have shown that N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide exhibits antioxidant and neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high yield. N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide also exhibits a broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, there are also some limitations to using N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide also exhibits low solubility in water, which can limit its applications in aqueous systems.
Future Directions
There are several future directions for research on N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other compounds for the treatment of various diseases. N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide can also be modified to improve its solubility and bioavailability, which can enhance its potential applications. Finally, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide can be studied for its potential use in the synthesis of novel materials with unique properties.
Synthesis Methods
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide can be synthesized by the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-phenoxyacetic acid hydrazide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol at a temperature range of 60-80°C. The product is obtained in a high yield after purification by recrystallization.
Scientific Research Applications
N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. In agriculture, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide has been studied for its potential use as a plant growth regulator and as a biocontrol agent against plant pathogens. In material science, N'-(2-hydroxy-3-methoxybenzylidene)-2-phenoxyacetohydrazide has been studied for its potential use in the synthesis of metal-organic frameworks and as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-14-9-5-6-12(16(14)20)10-17-18-15(19)11-22-13-7-3-2-4-8-13/h2-10,20H,11H2,1H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITAONCFVMMMSW-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenoxyacetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6133512.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6133516.png)

![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6133527.png)
![2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6133531.png)
![ethyl 4-(aminocarbonyl)-5-{[3-(4-bromophenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B6133537.png)

![5-[(4-benzyl-1-piperidinyl)methyl]-N-(trans-4-hydroxycyclohexyl)-3-isoxazolecarboxamide](/img/structure/B6133551.png)
![4-(3-methylphenyl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6133559.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6133566.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B6133573.png)